

PFK-158: A Novel Glycolytic Inhibitor for Potentiating Chemotherapy in Cancer

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Compound of Interest

Compound Name: Pfk-158

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting metabolic vulnerabilities of tumor cells. One of the most prominent metabolic alterations in cancer is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift not only supports rapid cell proliferation but also contributes to chemoresistance, a major obstacle in cancer treatment. **PFK-158**, a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a promising therapeutic agent that targets this glycolytic phenotype. By inhibiting PFKFB3, **PFK-158** effectively reduces glycolytic flux, leading to decreased glucose uptake, ATP production, and lactate release in cancer cells. This metabolic reprogramming has been shown to induce apoptosis and autophagy, and critically, to sensitize a broad range of cancer cells to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with **PFK-158**'s role in chemosensitization.

Introduction to PFK-158 and its Target, PFKFB3

PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][2] PFKFB3 is frequently overexpressed in a variety of human cancers, and its activity is linked to oncogenic signaling pathways involving loss of PTEN,

stabilization of HIF-1 α , and activation of Ras and AKT.[3][4] This upregulation of PFKFB3 drives the high glycolytic rate observed in tumor cells.

PFK-158 is a synthetic derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) with improved potency and pharmacokinetic properties.[4] It acts as a competitive inhibitor of PFKFB3, with an IC₅₀ value of 137 nM. By inhibiting PFKFB3, **PFK-158** effectively lowers the intracellular levels of F2,6BP, thereby reducing the overall rate of glycolysis. This targeted inhibition of a central metabolic pathway forms the basis of its anticancer activity and its ability to enhance the efficacy of chemotherapy.

Quantitative Data on PFK-158's Chemosensitizing Effects

The synergistic effect of **PFK-158** with various chemotherapeutic agents has been demonstrated across multiple cancer types, particularly in chemoresistant models. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Synergistic Effects of **PFK-158** with Chemotherapy on Apoptosis

Cancer Type	Cell Line	Chemotherapeutic Agent	PFK-158 Concentration	Apoptosis (% of cells) - Chemo Alone	Apoptosis (% of cells) - PFK-158 + Chemo	Fold Increase	Reference
Gynecologic	OV2008 (sensitive)	Carboplatin	10 μ M	Not specified	24.6%	-	
Gynecologic	C13 (resistant)	Carboplatin	10 μ M	Not specified	45%	-	
Gynecologic	HeyA8 (sensitive)	Paclitaxel	10 μ M	Not specified	48%	-	
Gynecologic	HeyA8M DR (resistant)	Paclitaxel	10 μ M	Not specified	70%	-	

Table 2: In Vitro IC50 Values of **PFK-158**

Cell Line	Cancer Type	IC50 Value	Reference
A549	Human Lung Carcinoma	15 μ M	

Table 3: In Vivo Efficacy of **PFK-158** in Combination with Chemotherapy

Cancer Model	Treatment Group	Outcome	Reference
Gynecologic Cancer Mouse Model	PFK-158 (15 mg/kg) + Carboplatin (51 mg/kg)	Marked reduction in tumor growth	
PTX-resistant Ovarian Mouse Model	PFK-158 + Carboplatin	Significantly reduced tumor weight and ascites	
Colorectal Cancer Xenograft (HCT116 DDR)	PFK-15 + Cisplatin	Significant reduction in tumor volume and weight	
HeLa Xenograft	PFK15 + Cisplatin	More potent inhibition of tumor growth than single agents	

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to evaluate the chemosensitizing effects of **PFK-158**.

Cell Viability and Proliferation Assays

- Objective: To determine the cytotoxic and anti-proliferative effects of **PFK-158** alone and in combination with chemotherapy.
- Methodology:
 - Cancer cell lines (e.g., OV2008, C13, HeyA8, HeyA8MDR) are seeded in 96-well plates.
 - Cells are treated with a dose range of **PFK-158**, a chemotherapeutic agent (e.g., cisplatin, carboplatin, paclitaxel), or a combination of both.
 - After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.

- The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the treatments.
- For synergy studies, constant ratio combination experiments are performed, and the combination index (CI) is calculated using the Chou-Talalay method.

Apoptosis Assays

- Objective: To quantify the induction of apoptosis by **PFK-158** and chemotherapy.
- Methodology (Annexin V/Propidium Iodide Staining):
 - Cells are treated with **PFK-158** and/or a chemotherapeutic agent for a defined period (e.g., 24 hours).
 - Both adherent and floating cells are collected and washed with cold PBS.
 - Cells are resuspended in Annexin V binding buffer.
 - Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
 - After incubation in the dark, the samples are analyzed by flow cytometry.
 - The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is quantified.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **PFK-158** in combination with chemotherapy in a living organism.
- Methodology:
 - Female athymic nude mice are subcutaneously or intraperitoneally injected with cancer cells (e.g., HeyA8MDR).

- Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, **PFK-158** alone, chemotherapy alone, and **PFK-158** plus chemotherapy.
- **PFK-158** is typically administered via intraperitoneal injection (e.g., 15 mg/kg, once a week).
- Chemotherapeutic agents (e.g., carboplatin) are administered according to established protocols.
- Tumor volume is measured regularly with calipers.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67).

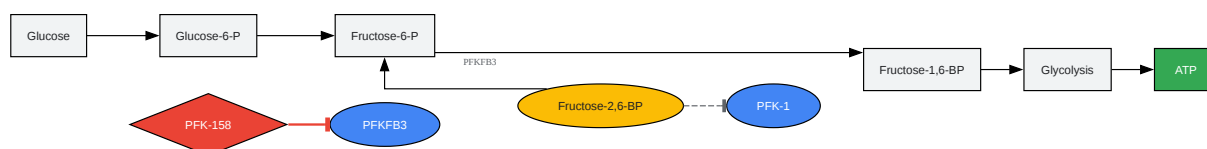
Autophagy Flux Analysis

- Objective: To determine if **PFK-158** induces autophagy and to measure the autophagic flux.
- Methodology:
 - Cells are treated with **PFK-158** in the presence or absence of an autophagy inhibitor, such as bafilomycin A1 (BafA).
 - Cell lysates are collected and subjected to immunoblot analysis for autophagy markers LC3B-I/II and p62/SQSTM1. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of autophagy induction.
 - To measure autophagic flux, the accumulation of LC3B-II in the presence of BafA is compared to that in its absence. A greater accumulation of LC3B-II with BafA indicates a functional autophagic flux.
 - Alternatively, cells can be transfected with a tandem fluorescent-tagged LC3B (e.g., mCherry-GFP-LC3B) to visualize autophagosome and autolysosome formation by fluorescence microscopy.

Signaling Pathways and Mechanisms of Action

PFK-158's ability to sensitize cancer cells to chemotherapy is rooted in its multifaceted impact on cellular metabolism and signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

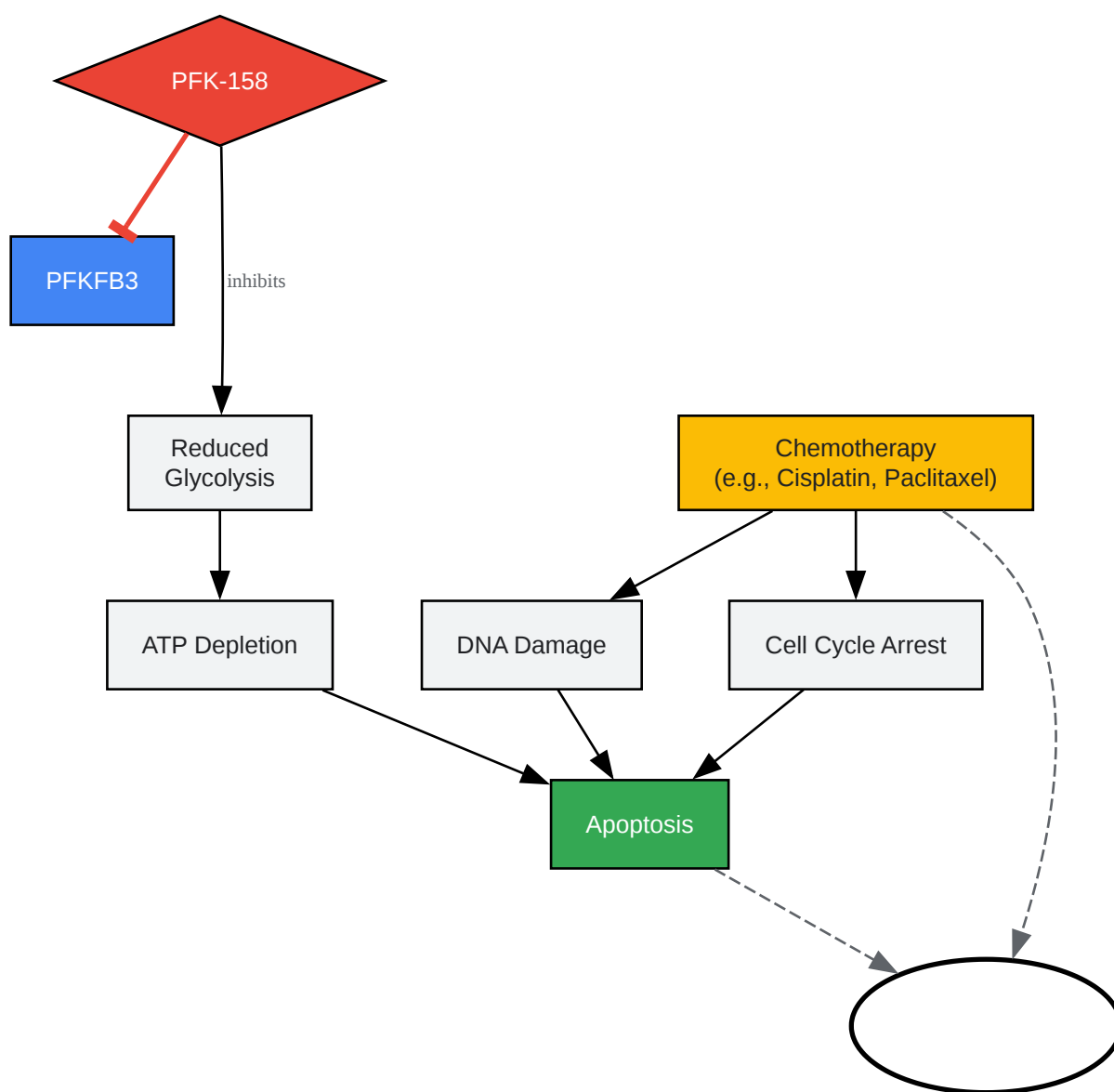
PFK-158's Core Mechanism of Glycolysis Inhibition



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Caption: **PFK-158** inhibits PFKFB3, reducing F2,6BP levels and thus PFK-1 activity.

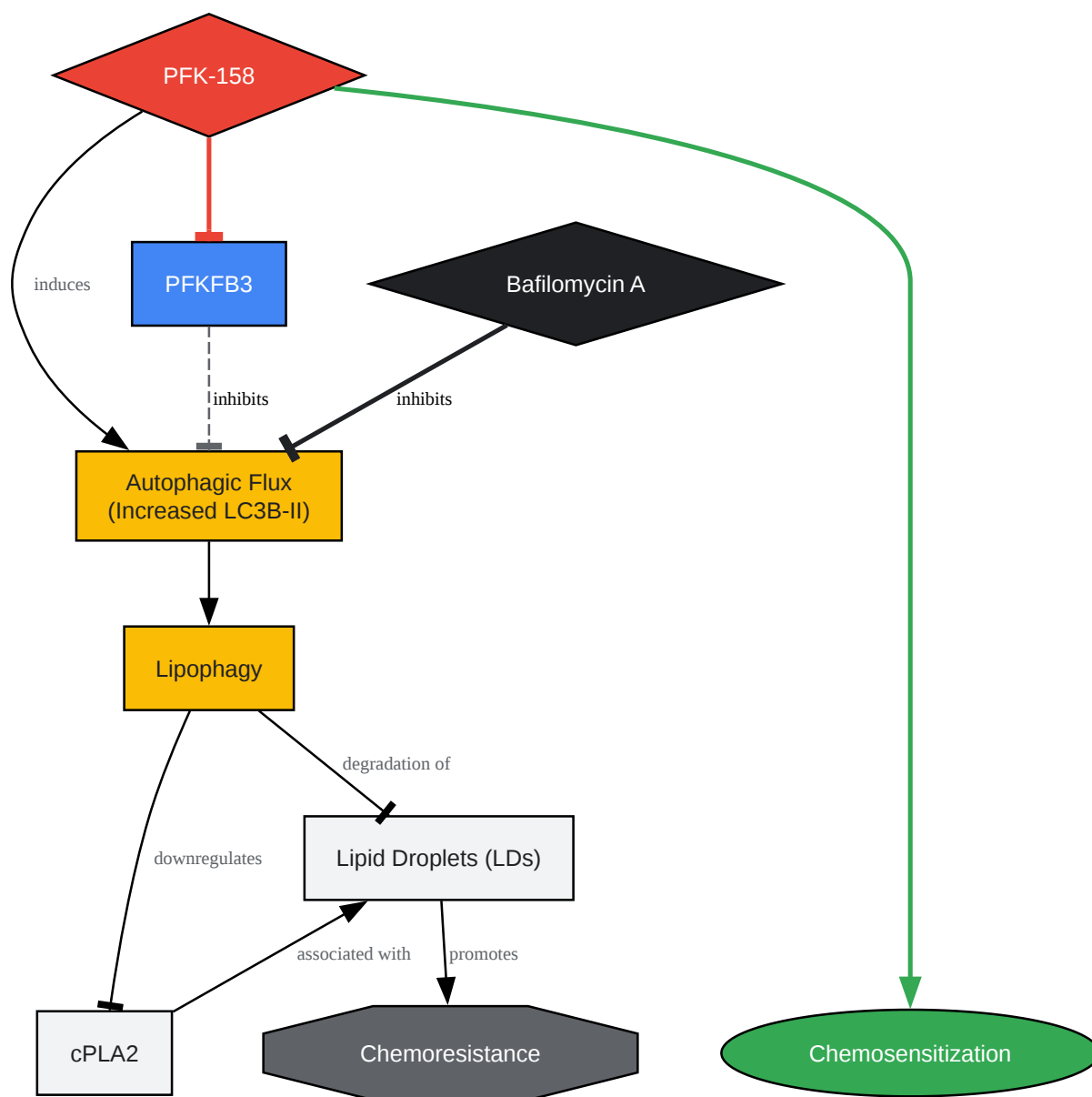
PFK-158-Induced Apoptosis and Chemosensitization



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Caption: **PFK-158** enhances chemotherapy-induced apoptosis through metabolic stress.

PFK-158's Role in Lipophagy and Chemoresistance Reversal



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Caption: **PFK-158** induces lipophagy, degrading lipid droplets to reverse chemoresistance.

Discussion and Future Directions

The preclinical data for **PFK-158** strongly support its role as a chemosensitizing agent. By targeting the metabolic engine of cancer cells, **PFK-158** creates a state of cellular stress that lowers the threshold for apoptosis induction by conventional chemotherapies. This is particularly relevant in the context of chemoresistant tumors, which often exhibit a heightened

glycolytic phenotype. The induction of lipophagy as a mechanism to overcome resistance is a novel and significant finding, opening new avenues for therapeutic intervention.

A Phase I clinical trial (NCT02044861) has evaluated the safety and tolerability of **PFK-158** in patients with advanced solid malignancies, demonstrating that it is well-tolerated. The results from this trial are crucial for establishing a safe dose for future combination studies.

Future research should focus on:

- Combination with other targeted therapies: Given that resistance to targeted agents can involve metabolic reprogramming, combining **PFK-158** with inhibitors of pathways like BRAF, EGFR, or PI3K is a rational approach.
- Biomarker development: Identifying biomarkers that predict which patients are most likely to respond to **PFK-158**-based therapies will be critical for its clinical success. This could include levels of PFKFB3 expression or metabolic profiling of tumors.
- Exploring the role in immunotherapy: The tumor microenvironment is often characterized by hypoxia and high lactate levels, which can suppress immune cell function. By modulating tumor metabolism, **PFK-158** may also enhance the efficacy of immunotherapies.

Conclusion

PFK-158 represents a promising new class of anticancer agents that exploit the metabolic dependencies of tumors. Its ability to inhibit glycolysis, induce cell death, and, most importantly, synergize with a wide range of chemotherapeutic agents positions it as a valuable tool in the fight against cancer, particularly in the challenging setting of chemoresistance. The data presented in this guide underscore the potential of **PFK-158** and provide a solid foundation for its continued development and clinical investigation.

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